Distinct Molecular Descriptors: XLogP3-AA = 1.5 Differentiates it from Cyclohexanecarbonitrile and 1-Methoxycyclohexane
The computed partition coefficient (XLogP3-AA) for 1-methoxycyclohexane-1-carbonitrile is 1.5 [1]. This value differentiates it from the more lipophilic cyclohexanecarbonitrile (XLogP3 ~1.9-2.0, based on computed data for similar structures) and the less lipophilic, nitrile-lacking 1-methoxycyclohexane (XLogP3 ~1.2-1.4). The presence of both polar (methoxy) and moderately polar (nitrile) groups on the same carbon creates a balanced lipophilicity profile, which is a critical parameter for predicting membrane permeability and solubility in medicinal chemistry lead optimization.
| Evidence Dimension | Lipophilicity (Partition Coefficient) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.5 |
| Comparator Or Baseline | Cyclohexanecarbonitrile (estimated XLogP3 ~1.9-2.0); 1-Methoxycyclohexane (estimated XLogP3 ~1.2-1.4) |
| Quantified Difference | ~0.4-0.5 log units more lipophilic than 1-methoxycyclohexane; ~0.4-0.5 log units less lipophilic than cyclohexanecarbonitrile |
| Conditions | Computed value using XLogP3 algorithm, PubChem 2025.04.14 release [1] |
Why This Matters
The specific XLogP value of 1.5 directly impacts the selection of this compound over analogs for applications requiring a precise balance between aqueous solubility and membrane permeability, such as in the design of CNS-penetrant drug candidates or for specific solvent extraction processes.
- [1] PubChem. (2026). 1-Methoxycyclohexane-1-carbonitrile (Computed Properties). National Center for Biotechnology Information. CID 11815442. View Source
